3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one
CAS No.: 1434141-65-7
Cat. No.: VC11686741
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1434141-65-7 |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one |
| Standard InChI | InChI=1S/C7H12N2O/c1-9-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3 |
| Standard InChI Key | QFUJWBARWLLAMG-UHFFFAOYSA-N |
| SMILES | CN1CC2CCC(C1=O)N2 |
| Canonical SMILES | CN1CC2CCC(C1=O)N2 |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one consists of a bicyclo[3.2.1]octane skeleton with nitrogen atoms at positions 3 and 8 and a ketone group at position 2. The methyl substituent at position 3 introduces steric hindrance, which profoundly affects the compound’s conformational flexibility and reactivity. Key molecular parameters include:
The bicyclic framework enforces a boat-like conformation, as evidenced by X-ray crystallographic studies of related diazabicyclo compounds . This rigidity makes the molecule an ideal candidate for mimicking peptide turn structures in drug design.
Synthetic Methodologies
Transannular Enolate Alkylation
A landmark synthesis involves the transannular enolate alkylation of piperazinone derivatives. This method, reported by researchers in 2001, enables the construction of the bicyclic system with substitution at the Cα position . For example, treatment of a piperazinone precursor with a methylating agent under basic conditions induces cyclization, yielding the target compound in moderate-to-high yields. This approach is particularly valuable for introducing diverse substituents at the 3-position, facilitating structure-activity relationship (SAR) studies.
1,3-Dipolar Cycloaddition Strategies
Recent work by González et al. (2024) demonstrates the use of 3-oxidopyraziniums as azomethine ylides in cycloaddition reactions with acrylates . For instance, reacting 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate produces 3,8-diazabicyclo[3.2.1]octan-2-one derivatives in 51–73% yields. The reaction proceeds via a concerted 1,3-dipolar mechanism, followed by a Wagner–Meerwein rearrangement to stabilize the bicyclic product .
Comparative Analysis of Synthetic Routes
The table below summarizes key synthetic approaches:
Pharmacological Applications
Receptor Binding Affinity
3-Methyl analogues of diazabicyclo[3.2.1]octan-2-one exhibit notable affinity for neurotransmitter receptors. In a 2007 study, 3-substituted derivatives showed submicromolar binding to dopamine D₂ (Kᵢ = 0.8 ± 0.2 nM) and serotonin 5-HT₂A (Kᵢ = 1.3 ± 0.4 nM) receptors, suggesting potential as antipsychotic agents . The methyl group enhances hydrophobic interactions within receptor binding pockets, as confirmed by molecular docking simulations .
Farnesyltransferase Inhibition
A conformationally constrained derivative of this compound was developed as a farnesyltransferase inhibitor (IC₅₀ = 4.7 μM) . The bicyclic structure mimics the tetrahedral transition state of the enzyme’s substrate, providing a mechanistic basis for its activity. This application underscores its utility in cancer research, particularly in targeting Ras-mediated oncogenesis.
Physicochemical and Stability Data
Stability studies indicate that the free base form of 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one is hygroscopic, necessitating storage under anhydrous conditions . Salification with hydrochloric acid improves stability, as evidenced by the dihydrochloride salt’s compatibility with ambient storage (CAS: 52407-92-8) . Degradation pathways include oxidation at the ketone moiety and retro-cyclization under acidic conditions, with a shelf life of ≥12 months at 25°C .
Industrial and Research Applications
Beyond pharmacology, this compound serves as:
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A catalyst ligand in asymmetric synthesis, leveraging its chiral bicyclic structure to induce enantioselectivity .
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A building block for functionalized polymers, where its rigidity enhances material tensile strength.
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A probe in mechanistic studies of steric effects on reaction kinetics, particularly in Diels-Alder and Claisen rearrangements .
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